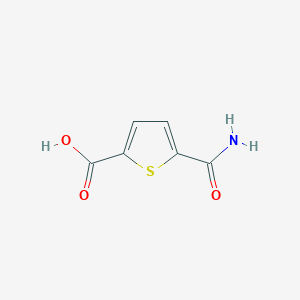

5-Carbamoylthiophene-2-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-carbamoylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUQNZMROQKPRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352341 | |

| Record name | 5-carbamoylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345992-88-3 | |

| Record name | 5-carbamoylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamoylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Carbamoylthiophene 2 Carboxylic Acid

Established Synthetic Routes for 5-Carbamoylthiophene-2-carboxylic acid

While a definitive, single established route for the synthesis of this compound is not extensively documented as a standalone procedure in readily available literature, its synthesis can be logically inferred through multi-step strategies involving well-established chemical transformations of thiophene (B33073) derivatives. These synthetic pathways often commence from more common thiophene precursors.

The construction of this compound typically involves a sequence of reactions starting from a suitably substituted thiophene ring. One logical approach begins with thiophene-2,5-dicarboxylic acid or its corresponding dimethyl ester. A selective mono-amidation of one carboxylic acid group followed by hydrolysis of the remaining ester or carboxylic acid protection group would yield the target molecule.

Another plausible strategy involves the introduction of the carbamoyl (B1232498) group at a later stage of the synthesis. For instance, starting with a thiophene derivative bearing a nitrile group and a carboxylic acid (or its ester), the nitrile can be hydrolyzed to a primary amide. A synthetic route for a related compound, 5-cyano-4-ethylthiophene-3-carboxylic acid, involves the hydrolysis of the corresponding ethyl ester to the carboxylic acid as the final step youtube.com. This suggests that a similar hydrolysis of a 5-cyanothiophene-2-carboxylic acid ester could be a viable route to the target compound.

The key reaction steps in the plausible synthetic routes to this compound often involve the formation of an amide bond and the manipulation of a carboxylic acid or its ester.

Amide Formation: The conversion of a carboxylic acid to a primary amide is a fundamental transformation. For a related compound, 3-methylthiophene-2-carboxylic acid was converted to its acid chloride, which then reacted with ammonia (B1221849) to form the corresponding amide beilstein-journals.orgnih.gov. This suggests that thiophene-2,5-dicarboxylic acid could be selectively converted to its mono-acid chloride and subsequently reacted with ammonia.

Hydrolysis: In routes starting from an ester precursor, the final step is typically the hydrolysis of the ester to the free carboxylic acid. For example, the synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid concludes with the hydrolysis of the ethyl ester youtube.com.

Key Intermediates: Based on these strategies, key intermediates in the synthesis of this compound would include:

Thiophene-2,5-dicarboxylic acid

Dimethyl thiophene-2,5-dicarboxylate

5-(Methoxycarbonyl)thiophene-2-carboxylic acid

5-Cyanothiophene-2-carboxylic acid or its esters

A general representation of a potential synthetic route is outlined below:

| Starting Material | Key Transformation | Intermediate | Final Step | Product |

| Thiophene-2,5-dicarboxylic acid | Selective mono-amidation | 5-Carbamoylthiophene-2,5-dicarboxylic acid monoamide | - | This compound |

| Dimethyl thiophene-2,5-dicarboxylate | Selective mono-amidation | Methyl 5-carbamoylthiophene-2-carboxylate | Hydrolysis | This compound |

| 5-Cyanothiophene-2-carboxylic acid ester | Hydrolysis of nitrile | - | Hydrolysis of ester | This compound |

Synthesis of Structural Analogues and Derivatives of this compound

The structural modification of this compound allows for the exploration of a wider chemical space and the fine-tuning of its properties. These modifications can be targeted at the carbamoyl moiety, the carboxylic acid group, or the thiophene ring itself.

The primary amide of the carbamoyl group can be converted to a variety of N-substituted amides. This is typically achieved by coupling the parent carboxylic acid with a primary or secondary amine. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was accomplished by the condensation of 5-bromothiophene-2-carboxylic acid with pyrazin-2-amine mdpi.com. A similar strategy could be applied to a suitably protected this compound, where the primary amide is first protected, followed by activation of the carboxylic acid and coupling with an amine.

Alternatively, one could envision a synthetic route where the N-substituted carbamoyl moiety is introduced from the outset, for example, by reacting a mono-acid chloride of thiophene-2,5-dicarboxylic acid with a substituted amine. The synthesis of various N-alkyl nitrobenzamides highlights the commonality of this amide bond formation in medicinal chemistry nih.gov.

The carboxylic acid group of this compound is a versatile handle for various chemical transformations, most notably esterification and amide formation.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reaction with an alkyl halide in the presence of a base nih.govmasterorganicchemistry.comlibretexts.org. The use of tetrabutylammonium (B224687) fluoride (B91410) as a base has been shown to be effective for the synthesis of esters from carboxylic acids and alkyl halides nih.govresearchgate.net. For example, 5-bromothiophene-2-carboxylic acid has been esterified with amyl alcohol to yield pentyl 5-bromothiophene-2-carboxylate nih.gov.

Amide Formation: The carboxylic acid can be activated and coupled with a wide range of amines to form corresponding amides. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP) nih.gov. The synthesis of N-glycosyl-thiophene-2-carboxamides demonstrates the application of these methods to thiophene carboxylic acids nih.gov.

A common preliminary step for both esterification and amidation is the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride or oxalyl chloride google.comgoogle.comresearchgate.net.

Halogenation: The thiophene ring can be substituted with halogens, which can serve as handles for further functionalization, such as cross-coupling reactions. The direct halogenation of thiophene carboxylic acids can be challenging due to the directing effects of the existing substituents. However, methods for the synthesis of halogenated thiophene-2-carboxylic acids are well-established. For example, 5-chlorothiophene-2-carboxylic acid can be synthesized from 2-chlorothiophene (B1346680) via Friedel-Crafts acylation followed by hydrolysis, or from 5-chloro-2-acetylthiophene by oxidation chemicalbook.comgoogle.com. A one-pot synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde has also been reported google.com. Bromination of thiophene derivatives is also a common transformation, often utilizing N-bromosuccinimide (NBS) rsc.org. The Hell-Volhard-Zelinski reaction allows for the α-halogenation of carboxylic acids, which in the case of thiophene-2-carboxylic acid would be at the 3-position chemistrysteps.com. Decarboxylative halogenation presents another route to aryl halides from carboxylic acids osti.govnih.gov.

Suzuki Cross-Coupling: Halogenated thiophene derivatives are valuable precursors for Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. For instance, 5-bromothiophene-2-carboxylic acid and its derivatives have been used in Suzuki reactions with various boronic acids to synthesize 5-arylthiophene-2-carboxylic acid derivatives nih.gov. Similarly, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with a range of aryl/heteroaryl boronic acids mdpi.com.

Furan (B31954) Derivatives: The synthesis of furan analogues, such as 5-carbamoylfuran-2-carboxylic acid, would likely require a de novo synthesis starting from furan precursors. Furan-2,5-dicarboxylic acid (FDCA) is a key starting material in furan chemistry and can be synthesized from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF) nih.govsemanticscholar.org. A one-step synthesis of FDCA from furan-2-carboxylic acid using carbon dioxide has also been developed researchgate.net. The selective mono-amidation of FDCA would be a direct route to 5-carbamoylfuran-2-carboxylic acid. The conversion of furancarboxylic acids to various derivatives through reduction and other transformations has also been explored d-nb.info.

Below is a table summarizing various synthetic transformations for the derivatization of this compound.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Carbamoyl Moiety | N-Alkylation/N-Arylation | Alkyl/Aryl amine, coupling agent | N-Substituted this compound |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst (Fischer) or Alkyl halide, base | Esters of this compound |

| Carboxylic Acid | Amide Formation | Amine, coupling agent (e.g., DCC, EDC) | Amides of this compound |

| Thiophene Ring | Bromination | N-Bromosuccinimide (NBS) | Brominated this compound |

| Thiophene Ring | Chlorination | Thionyl chloride, Friedel-Crafts conditions on precursor | Chlorinated this compound |

| Thiophene Ring | Suzuki Coupling (from halogenated precursor) | Aryl/heteroaryl boronic acid, Pd catalyst | 5-Aryl/heteroaryl-thiophene-2-carboxylic acid derivatives |

Heterocyclic Ring Fusions and Scaffold Diversification (e.g., indole (B1671886), triazole, quinoline (B57606) derivatives)

The strategic placement of reactive functional groups on the thiophene core is a cornerstone for building fused heterocyclic systems. While direct ring fusion examples starting from this compound itself are specific, the chemical principles are well-demonstrated by closely related analogs, particularly ortho-amino-thiophene carboxamides and carboxylates. These compounds serve as powerful precursors for thieno[3,2-d]pyrimidines, a class of compounds with significant biological interest. nih.govsemanticscholar.orgresearchgate.net

The general strategy involves the cyclization of an ortho-aminothiophene derivative where the amino group and the adjacent carboxamide or carboxylate function act as reactive handles to form a new pyrimidine (B1678525) ring fused to the thiophene core.

Synthesis of Thieno[3,2-d]pyrimidin-4-one Scaffolds:

A prevalent method for constructing the thieno[3,2-d]pyrimidin-4-one system involves the condensation of a 3-aminothiophene-2-carboxamide (B122380) with a one-carbon source, such as formic acid or triethyl orthoformate. For instance, the reaction of 3-amino-5-arylthiophene amides with formic acid, often accelerated by microwave irradiation, directly yields the corresponding fused pyrimidinone. nih.gov This transformation highlights the utility of the amide nitrogen and the ortho-amino group in the cyclization process.

Further diversification of this scaffold is readily achievable. The resulting thieno[3,2-d]pyrimidin-4-one can be converted into a more reactive intermediate for subsequent functionalization. Treatment with reagents like phosphorus oxychloride (POCl₃) transforms the pyrimidinone into a 4-chloro-thieno[3,2-d]pyrimidine. This chloro-derivative is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents, such as methoxy (B1213986) groups via reaction with sodium methylate, thereby expanding the chemical diversity of the scaffold. nih.gov

| Starting Material | Reagents & Conditions | Product | Transformation Type |

|---|---|---|---|

| 3-Amino-5-arylthiophene amide | Formic acid, Microwave irradiation | 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one | Cyclocondensation |

| 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃) | 4-Chloro-6-aryl-thieno[3,2-d]pyrimidine | Chlorination |

| 4-Chloro-6-aryl-thieno[3,2-d]pyrimidine | Sodium methylate (NaOMe) | 4-Methoxy-6-aryl-thieno[3,2-d]pyrimidine | Nucleophilic Substitution |

While the direct fusion to form indole or quinoline rings from this compound is less common, the principle of utilizing functional group handles for cyclization remains a key strategy in scaffold diversification. The synthesis of various thiophene-based heterocycles often begins with the versatile 2-aminothiophene-3-carboxylate intermediate, prepared through the well-established Gewald reaction. sci-hub.se This highlights the importance of precursor synthesis in achieving scaffold diversity.

Advanced Synthetic Techniques and Green Chemistry Approaches in this compound Synthesis

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in product yields. nih.gov This technology has been successfully applied to the synthesis of thiophene precursors. The Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, is a prime example. organic-chemistry.org Conventional heating methods for this reaction can take several hours, whereas microwave-assisted procedures can be completed in as little as 20 minutes, often with higher yields and purities. organic-chemistry.orgsci-hub.se This rapid and efficient synthesis of key intermediates is crucial for the subsequent construction of more complex molecules. Microwave assistance is also beneficial in the cyclization steps, such as the formation of thieno[3,2-d]pyrimidin-4-ones from 3-aminothiophene amides. nih.gov

One-Pot and Multicomponent Reactions:

One-pot syntheses and multicomponent reactions (MCRs) are cornerstones of green chemistry, as they reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and decrease waste generation. The Gewald reaction is itself a classic MCR. derpharmachemica.com Efforts to make this process greener include the use of inexpensive and reusable heterogeneous catalysts like calcium oxide (CaO) under reflux conditions. derpharmachemica.com Furthermore, one-pot procedures have been developed for related thiophene carboxylic acids, such as the synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde, which avoids the isolation of intermediates. google.comgoogle.com Such strategies, if adapted for this compound, could offer significant advantages for industrial-scale production by simplifying operations and reducing environmental impact.

| Reaction Type | Conventional Method | Advanced/Green Method | Key Advantages |

|---|---|---|---|

| Gewald Reaction (2-Aminothiophene Synthesis) | Classical heating (4 hours) | Microwave irradiation (20 minutes) organic-chemistry.orgsci-hub.se | Reduced reaction time, improved yield and purity |

| Gewald Reaction (2-Aminothiophene Synthesis) | Homogeneous base catalyst | Heterogeneous CaO catalyst, reflux derpharmachemica.com | Cost-effective, available, and easily separable catalyst |

| Synthesis of 5-chlorothiophene-2-carboxylic acid | Multi-step synthesis with isolation of intermediates | One-pot two-step reaction from 2-thiophenecarboxaldehyde google.com | Increased efficiency, reduced waste, simplified procedure |

The exploration of solvent-free reaction conditions, often coupled with microwave assistance, further enhances the green credentials of these synthetic routes. researchgate.net By eliminating or reducing the use of volatile organic solvents, these methods decrease environmental pollution and operational hazards.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Carbamoylthiophene 2 Carboxylic Acid

Spectroscopic Techniques for Comprehensive Characterization

A combination of spectroscopic methods is essential for the thorough characterization of 5-Carbamoylthiophene-2-carboxylic acid. Each technique offers unique information about the molecule's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For carboxylic acids, the acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often between 10 and 13 ppm. princeton.edulibretexts.orglibretexts.org Protons attached to the thiophene (B33073) ring will exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the carbamoyl (B1232498) and carboxylic acid substituents. Protons on carbons adjacent to the carboxylic acid group generally resonate in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the range of 160-185 ppm. princeton.edulibretexts.orgoregonstate.edu The carbons of the thiophene ring will have distinct chemical shifts based on their substitution pattern and electronic environment. Quaternary carbons, those without attached protons, usually show weaker signals. oregonstate.edu

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl H | 10-13 | - |

| Thiophene H | 7-8 | 125-145 |

| Amide H | 7-9 | - |

| Carboxyl C | - | 160-185 |

| Thiophene C | - | 125-145 |

| Carbamoyl C | - | 160-180 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as IR and Raman, are powerful for identifying functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands. A very broad O-H stretching band is typically observed in the region of 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.orgorgchemboulder.com This broadening is a result of hydrogen bonding, which is a characteristic feature of carboxylic acids, often existing as dimers. orgchemboulder.com A strong, sharp absorption band for the C=O (carbonyl) stretch of the carboxylic acid is expected between 1690 and 1760 cm⁻¹. orgchemboulder.com The presence of the carbamoyl group will introduce additional characteristic bands, including N-H stretching and C=O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C-S stretching vibrations of the thiophene ring are typically observable in the Raman spectrum. researchgate.net The carbonyl stretching frequency in carboxylic acids is often observed at a lower frequency (around 1670 cm⁻¹) in the Raman spectrum due to polymerization of the molecules. ias.ac.in

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Carboxyl O-H | 2500-3300 (broad) | - | Stretching |

| Carboxyl C=O | 1690-1760 (strong) | ~1670 | Stretching |

| Amide N-H | 3100-3500 | - | Stretching |

| Amide C=O | 1630-1680 | - | Stretching (Amide I) |

| Thiophene C-H | ~3100 | ~3100 | Stretching |

| Thiophene C=C | 1350-1600 | 1350-1600 | Ring Stretching |

| Thiophene C-S | 600-800 | 600-800 | Ring Stretching |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For carboxylic acid derivatives, a common fragmentation pathway involves the cleavage of the C-Y bond to form an acylium ion (R-CO⁺), which often represents the base peak. libretexts.orglibretexts.orgpitt.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Carboxylic acids and their derivatives typically exhibit an n→π* absorption for the carbonyl group. libretexts.orglibretexts.org The presence of the thiophene ring, an aromatic system, will lead to π→π* transitions. The conjugation between the thiophene ring and the carbonyl groups of both the carboxylic acid and the carbamoyl moieties is expected to shift the absorption maxima (λmax) to longer wavelengths. masterorganicchemistry.com Carboxylic acids generally show an absorption maximum around 210 nm. researchgate.net

Photoluminescence Spectroscopy

Photoluminescence spectroscopy can provide insights into the emissive properties of a molecule. Thiophene derivatives are known to be used in electronic luminescence materials. nih.gov The extent of π-conjugation in the molecule, influenced by the coplanarity of the carboxylate and carbamoyl groups with the thiophene ring, can affect its photoluminescent properties. nih.gov

Solid-State Structural Analysis

While spectroscopic techniques provide a wealth of information about the molecular structure, solid-state analysis, primarily through X-ray crystallography, offers a definitive three-dimensional picture of the molecule in the crystalline state. In the solid state, molecules of this compound are likely to be connected by intermolecular hydrogen bonds, potentially forming dimers through the carboxylic acid groups. nih.govresearchgate.net The planarity between the thiophene ring and its substituents can also be precisely determined, which is crucial for understanding the extent of π-conjugation within the molecule. nih.gov

X-ray Crystallography and Single Crystal X-ray Diffraction

For 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, the crystal structure reveals a monoclinic system. Key crystallographic parameters for this related compound are summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C7H6O4S |

| Molecular Weight | 186.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 18.2813 (18) |

| b (Å) | 5.9833 (6) |

| c (Å) | 7.3446 (8) |

| β (°) | 99.081 (1) |

| Volume (ų) | 793.30 (14) |

| Z | 4 |

In this ester derivative, the carboxylic acid and the ester groups are nearly coplanar with the thiophene ring, with dihedral angles of 3.1(4)° and 3.6(4)°, respectively. nih.govresearchgate.net This planarity suggests an extended π-conjugation across the molecule. nih.govresearchgate.net It is highly probable that this compound would exhibit a similar degree of planarity, allowing for delocalization of electrons across the thiophene ring and its functional groups.

Analysis of Polymorphism and Solid-State Interactions

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. The study of polymorphism is crucial as different polymorphs of a compound can exhibit different physical properties.

In the solid state, the crystal structure of this compound would be heavily influenced by intermolecular interactions, primarily hydrogen bonding. The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a carbamoyl group (also a hydrogen bond donor and acceptor) creates the potential for a robust network of hydrogen bonds.

Drawing parallels from the crystal structure of 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, molecules are connected by intermolecular O—H···O hydrogen bonds, forming centrosymmetric dimers. nih.govresearchgate.net A similar dimeric structure, formed through hydrogen bonding between the carboxylic acid groups, is a highly probable motif in the crystal packing of this compound. Additionally, the amide N-H bonds of the carbamoyl group can participate in hydrogen bonding with the carbonyl oxygen of either the carbamoyl or carboxylic acid groups of neighboring molecules, potentially leading to more complex, extended networks. The interplay of these different hydrogen bonding possibilities could give rise to different polymorphic forms. The characterization of such polymorphs would typically involve techniques like variable-temperature powder X-ray diffraction. nih.gov

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound involves considering the rotational freedom around the single bonds connecting the substituent groups to the thiophene ring.

The carboxylic acid group can exist in different conformations, with the syn and anti arrangements of the hydroxyl proton being the most significant. The syn conformation, where the O=C–O–H dihedral angle is approximately 0°, is generally considered to be the more stable form for carboxylic acids. nih.gov The energy barrier for rotation to the less stable anti conformation can be influenced by the molecular environment and intermolecular interactions. nih.gov

Similarly, the carbamoyl group has rotational freedom around the C-C bond connecting it to the thiophene ring. The orientation of the amide group relative to the ring can be influenced by steric hindrance and the potential for intramolecular hydrogen bonding between the amide N-H and the carboxylic acid oxygen, although this is less likely if strong intermolecular hydrogen bonding dominates.

From a stereochemical perspective, this compound is an achiral molecule. It does not possess any chiral centers, and therefore, does not have enantiomers or diastereomers. The planar nature of the thiophene ring and the symmetry of the substitution pattern preclude the possibility of stereoisomerism in this compound.

Computational Chemistry and Theoretical Modeling of 5 Carbamoylthiophene 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For derivatives of 2-thiophene carboxylic acid, DFT calculations, often using basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and predict the energies of molecular orbitals. mdpi.com The key orbitals in reactivity analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial descriptor for chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net For a series of thiophene-based derivatives, these ΔE values were found to be in a narrow range (4.12–4.70 eV), suggesting similar reactivity among the analogs. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's behavior. These conceptual DFT descriptors provide a quantitative measure of different aspects of chemical reactivity.

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Electron Affinity (A) | A = -ELUMO | Energy released when an electron is added. |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |

Studies on related 2-thiophene carboxylic acid derivatives show that substituents significantly influence these electronic properties. For instance, the reactivity of halogenated structures is affected by the electronegativity of the attached halogen. mdpi.com A higher electrophilicity index corresponds to a greater ability to act as an electrophile. mdpi.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For 5-Carbamoylthiophene-2-carboxylic acid, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the carboxyl and carbamoyl (B1232498) groups, as well as the nitrogen atom of the carbamoyl group, due to the presence of lone pairs of electrons. mdpi.com These sites represent the most likely areas for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (blue), marking it as the primary site for deprotonation and interaction with nucleophiles. researchgate.net The thiophene (B33073) ring itself would present a more complex potential surface, influenced by the electron-withdrawing nature of the substituent groups. This analysis provides a clear picture of the molecule's reactive sites and intermolecular interaction patterns. mdpi.com

The acid dissociation constant (pKa) is a critical parameter for any carboxylic acid, governing its ionization state at a given pH. Theoretical methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent. ntu.edu.iq Various quantum chemical methods, including DFT and Hartree-Fock, combined with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are used for this purpose. rdd.edu.iqntu.edu.iqresearchgate.net

The pKa can be calculated from the free energy change of dissociation using the thermodynamic cycle. rdd.edu.iq A strong correlation has been established between experimentally determined pKa values and various computed quantum-mechanical descriptors. semanticscholar.org For example, a linear relationship can be developed between the experimental pKa and calculated atomic charges on the carboxylate oxygen atoms or the MEP values at specific points on the molecular surface. researchgate.netchemrxiv.orgchemrxiv.org For a set of carboxylic acids, computing the Natural Population Analysis (NPA) atomic charge on the anionic carboxylate fragment at the M06L/6-311G(d,p) level of theory with an SMD solvent model has shown a strong correlation (R² = 0.955) with experimental pKa values. chemrxiv.org Such a model could be applied to this compound to accurately estimate its pKa.

Molecular Dynamics Simulations and Conformational Landscape Analysis

A key aspect to investigate is the conformational equilibrium of the carboxylic acid group, which can exist in syn and anti conformations based on the O=C–O–H dihedral angle. nih.gov While the syn conformation is generally more stable, the energy difference in solution can be small enough (2–3 kcal/mol) that the anti conformation may also be present. nih.gov MD simulations using force fields like GAFF (General Amber Force Field) can explore the torsional potential of the C-C bond connecting the carboxyl group to the thiophene ring and the C-S bonds within the ring, revealing the preferred orientations of the substituents. nih.gov

Furthermore, MD simulations can characterize the hydrogen bonding network between the molecule and surrounding water molecules, providing insights into its solubility. nih.gov By analyzing the trajectories, properties like the radial distribution function (RDF) can be calculated to understand the local structure of the solvent around the solute. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. The model would be built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using regression analysis to find a mathematical equation that links these descriptors to the observed activity. nih.gov Similarly, a QSPR model could predict properties like pKa or solubility for new, unsynthesized derivatives. rdd.edu.iq These models are valuable tools in rational drug design for prioritizing which compounds to synthesize and test. nih.gov

In Silico Ligand-Based and Structure-Based Design Approaches (Excluding Human Trial Data)

In the absence of an experimental 3D structure of a biological target, ligand-based drug design (LBDD) methods are employed. nih.gov If a set of molecules containing the this compound core are known to be active against a specific target, a pharmacophore model can be generated. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.govresearchgate.net This pharmacophore can then be used to screen virtual libraries for new compounds with different chemical scaffolds but the same essential features.

When the 3D structure of the target protein is known, structure-based drug design (SBDD) is a powerful approach. researchgate.net Molecular docking simulations can be used to predict the binding mode and affinity of this compound within the active site of a target enzyme or receptor. The docking results can reveal key interactions, such as hydrogen bonds between the carbamoyl or carboxyl groups and amino acid residues, which are crucial for binding. researchgate.net These insights can guide the rational modification of the scaffold to improve potency and selectivity, for example, by designing derivatives that form additional favorable interactions with the protein. researchgate.netnih.gov

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. mdpi.com This method is instrumental in understanding the binding mechanisms and affinities of thiophene derivatives, including the this compound scaffold, with various biological targets. Docking simulations provide insights into intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. mdpi.comnih.gov

Research on various thiophene-based compounds has demonstrated their interaction with a wide array of enzymatic targets. For instance, docking studies have been performed on thiophene derivatives against targets like Cyclin-Dependent Kinase 2 (CDK2), Lactate Dehydrogenase (LDH), and the MurF enzyme. nih.govnih.govjuniperpublishers.com In studies involving CDK2 inhibitors, the sulfur atom of the thiophene ring has been observed forming hydrogen bonds with key amino acid residues like Lys33 in the active site. juniperpublishers.com Similarly, simulations of thiophene derivatives targeting the MurF enzyme have shown that van der Waals forces and non-polar solvation energy are major contributors to ligand binding. nih.gov The carboxylic acid and carbamoyl groups of this compound are crucial, as they can act as hydrogen bond donors and acceptors, anchoring the molecule within the active site of target proteins. researchgate.net

The results from these simulations are often quantified using scoring functions, which estimate the binding affinity. For example, MolDock scores for certain thiophene derivatives as LDH inhibitors have been reported to range between -127 and -171, indicating strong potential binding. nih.gov These computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

| Biological Target | Thiophene Derivative Class | Key Interactions Observed | Reported Docking Score/Binding Energy | Reference |

|---|---|---|---|---|

| CDK2 | Quinoline-Thiophene Hybrids | Hydrogen bonding with Lys33 | -37.45 kcal/mol (for a related compound) | juniperpublishers.com |

| Lactate Dehydrogenase (LDH) | Thieno[2,3-d]pyrimidin-4(3H)-ones | Interactions within the active site | Scores ranged from -127 to -171 (MolDock Score) | nih.gov |

| MurF Enzyme | Thiophene-3-carbonitriles | Van der Waals forces and non-polar solvation energy were primary contributors | Not specified | nih.gov |

| Dihydrofolate Reductase (DHFR) | Thieno[2,3-b]thiophenes | Hydrogen bonding, hydrophobic and Van der Waals interactions | Not specified | mdpi.com |

| DNA Gyrase Subunit A | 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives | Interactions within the active site | Not specified | nih.gov |

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features like hydrogen bond acceptors (HBAs), hydrogen bond donors (HBDs), hydrophobic regions (HYP), and aromatic rings. plos.org For the this compound scaffold, the carbamoyl group can serve as both an HBD and HBA, the carboxylic acid is a potent HBD/HBA, and the thiophene ring provides a hydrophobic and aromatic feature.

These models are derived either from the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). For example, a five-feature pharmacophore model was successfully generated for a series of thiophene-based MurF inhibitors, which was then used to guide further discovery efforts. nih.gov Once validated, a pharmacophore model serves as a 3D query for virtual screening of large chemical databases. This process rapidly filters millions of compounds to identify novel molecules that possess the required pharmacophoric features, and are therefore more likely to be active against the target of interest. plos.org This strategy has been effectively used to identify novel inhibitors for various targets, including kinases and receptors, using scaffolds bioisosteric to thiophenes. doi.org

| Pharmacophoric Feature | Corresponding Moiety on Scaffold | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Carboxylic acid (-OH), Amide (-NH2) | Donates hydrogen to an acceptor group (e.g., Asp, Glu, backbone carbonyl) on the protein. |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid (C=O), Amide (C=O) | Accepts a hydrogen from a donor group (e.g., Arg, Lys, backbone amine) on the protein. |

| Aromatic/Hydrophobic Feature | Thiophene Ring | Engages in π-π stacking or hydrophobic interactions with aromatic/aliphatic residues (e.g., Phe, Tyr, Leu). |

| Negative Ionizable Feature | Carboxylic acid (-COO⁻) | Forms ionic interactions with positively charged residues (e.g., Arg, Lys). |

De Novo Molecular Design Methodologies

De novo design involves the computational creation of novel molecular structures from the ground up, tailored to fit the structural and chemical constraints of a target's binding site. Instead of searching for existing molecules, these algorithms build new ones, often by linking small molecular fragments or by evolving a starting structure. The this compound scaffold is an excellent starting point or building block for such design strategies due to its "privileged" nature, meaning it is a common feature in many biologically active compounds. nih.govnih.gov

Methodologies can include:

Fragment-Based Design: The thiophene core can be placed in a known active site, and computational algorithms can then "grow" the molecule by adding complementary fragments from a library, optimizing the interactions with the protein.

Scaffold Hopping: Here, the core thiophene scaffold could be replaced by other chemical moieties that maintain the crucial 3D arrangement of the pharmacophoric features, leading to novel intellectual property and potentially improved properties.

Lead Optimization: Computational methods can suggest specific modifications to the this compound structure to enhance binding affinity or improve pharmacokinetic properties. For instance, based on docking and QSAR studies on MurF inhibitors, four new potent molecules were designed. nih.gov Similarly, a rational design approach was used to develop novel α-glucosidase inhibitors by retaining key pharmacophoric groups from existing thiophene-based leads. nih.gov

These approaches leverage the structural information of the target to invent molecules with high predicted affinity and specificity, accelerating the discovery of innovative drug candidates.

Cheminformatics and Data Mining for Related Scaffolds and Chemical Space Exploration

Cheminformatics combines computational analysis and data mining to navigate the vast landscape of chemical information. The thiophene ring is recognized as a "privileged scaffold," a core structure that appears in numerous FDA-approved drugs and bioactive compounds, making it a focal point for cheminformatics analysis. nih.govrsc.orgbohrium.com Data mining of large chemical databases like ChEMBL and PubChem allows researchers to explore the chemical space occupied by derivatives of this compound.

By searching for this scaffold, one can retrieve thousands of related compounds and analyze their collective properties. This exploration can reveal trends in structure-activity relationships (SAR), predict drug-likeness based on criteria like Lipinski's Rule of Five, and identify opportunities for new synthetic routes. plos.org An analysis of FDA-approved drugs revealed that 26 pharmaceuticals contain a thiophene ring, highlighting its therapeutic importance across various categories including anti-inflammatory and cardiovascular agents. nih.gov Such data mining efforts provide invaluable context, guiding medicinal chemists in designing new analogues with a higher probability of success. rsc.org Furthermore, advanced analytical techniques coupled with data processing can characterize thiophene compounds even in complex mixtures, providing deeper insights into their structural diversity. acs.org

| Database | Number of Compounds Found | Average Molecular Weight (g/mol) | Average LogP | Common Therapeutic Areas |

|---|---|---|---|---|

| ChEMBL (Hypothetical) | ~5,000 | 350.4 | 2.8 | Anti-infective, Anti-inflammatory, Oncology |

| PubChem (Hypothetical) | ~25,000 | 385.2 | 3.1 | Kinase Inhibition, Antiviral, Metabolic Disease |

Investigation of Biological Activities of 5 Carbamoylthiophene 2 Carboxylic Acid in Vitro and in Silico Studies

Enzyme Inhibition Studies (In Vitro and In Silico)

The inhibitory effects of 5-Carbamoylthiophene-2-carboxylic acid and structurally related compounds have been evaluated against a range of enzymes. These studies aim to identify potential therapeutic applications and understand the molecular interactions driving inhibition.

Inhibition of Specific Enzyme Targets

While direct inhibitory data for this compound is not extensively available for all the listed enzymes, studies on analogous compounds provide valuable insights into the potential activities of this class of molecules.

Thrombin and Factor Xa: Thiophene-based compounds have been investigated as inhibitors of coagulation factors. For instance, derivatives of rivaroxaban, which contains a substituted thiophene (B33073) moiety, are known to be potent Factor Xa inhibitors. researchgate.net However, specific inhibitory concentrations (IC50) for this compound against thrombin and Factor Xa have not been reported in the reviewed literature.

Endopeptidase 24.11-2 (Neprilysin): Research has explored thiophene-derived α-aminophosphonic acids as potential inhibitors of neutral endopeptidase 24.11. nih.gov This suggests that the thiophene scaffold can be a basis for designing inhibitors for this enzyme, though specific data for this compound is not available.

Angiotensin-Converting Enzyme 2 (ACE2): There is currently no available scientific literature detailing the in vitro or in silico inhibition of Angiotensin-Converting Enzyme 2 by this compound.

Catalase: Scientific literature does not currently provide evidence of in vitro or in silico studies on the inhibition of catalase by this compound.

Salicylate (B1505791) Synthase MbtI: The salicylate synthase MbtI from Mycobacterium tuberculosis is a validated target for antitubercular agents. unipi.it Furan-based inhibitors, structurally similar to thiophenes, have been studied, with some compounds showing competitive inhibition with Ki values in the micromolar range. unipi.it For example, a furan-based inhibitor demonstrated a Ki value of 5.3 ± 0.6 μM. unipi.it While this points to the potential of this structural class, specific inhibitory data for this compound against MbtI is not detailed in the available research.

α-Glucosidase and α-Amylase: Thiophene derivatives have shown potential as inhibitors of carbohydrate-metabolizing enzymes. A study on 1,3,4-thiadiazole (B1197879) derivatives incorporating a thiophene moiety reported significant α-glucosidase inhibitory activity. nih.gov For instance, one such derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, exhibited an IC50 value of 3.66 mM against α-glucosidase. nih.gov Another study on benzo[b]thiophene-based molecules reported α-amylase inhibition with IC50 values ranging from 0.51 ± 0.02 to 7.99 ± 0.28 μM. dntb.gov.ua These findings suggest that the thiophene core is a viable scaffold for developing inhibitors of these enzymes.

Table 1: In Vitro Enzyme Inhibition Data for Thiophene Derivatives

| Enzyme Target | Compound Description | IC50 / Ki Value |

|---|---|---|

| Salicylate Synthase MbtI | Furan-based competitive inhibitor | Ki: 5.3 ± 0.6 μM unipi.it |

| α-Glucosidase | 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid | IC50: 3.66 mM nih.gov |

Elucidation of Enzyme Inhibition Mechanisms

Understanding the mechanism of inhibition is crucial for drug design. Studies on compounds structurally related to this compound have shed light on their potential modes of action. For example, kinetic analysis of a furan-based inhibitor of MbtI demonstrated it to be a competitive inhibitor with respect to the chorismate binding site. unipi.it In the context of α-glucosidase, Lineweaver-Burk plot analysis of certain inhibitors has revealed uncompetitive and non-competitive mechanisms of inhibition. mdpi.com These findings suggest that thiophene-based inhibitors could act through various mechanisms depending on the specific enzyme and the substitutions on the thiophene ring.

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition

Structure-activity relationship (SAR) studies provide insights into how chemical structure influences biological activity. For thiophene-based compounds, several SAR observations have been made:

Salicylate Synthase MbtI: For furan-based inhibitors of MbtI, SAR studies have highlighted the importance of the carboxylic acid function for interaction with the enzyme's active site. unipi.it The nature and position of substituents on the aromatic ring attached to the furan (B31954) or thiophene core significantly impact potency. unipd.it

α-Amylase and α-Glucosidase: In a series of benzo[b]thiophene derivatives, the substitutions on the thiophene ring were found to be critical for α-amylase inhibitory activity. dntb.gov.ua For α-glucosidase inhibitors based on a 1,3,4-thiadiazole scaffold containing a thiophene moiety, the nature of the acidic linker was shown to significantly influence the inhibitory potency. nih.gov

General Observations: The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups on the thiophene ring, has been frequently associated with anti-inflammatory activity, particularly through the inhibition of COX and LOX enzymes. mdpi.com This suggests that these functional groups are important for biological target recognition.

Cyp450 Inhibition Profiling (In Vitro)

The potential for a compound to inhibit cytochrome P450 (CYP) enzymes is a critical aspect of its drug development profile, as it can lead to drug-drug interactions. While a specific in vitro Cyp450 inhibition profile for this compound is not available in the reviewed literature, studies on other thiophene-containing natural products have shown irreversible inhibition of CYP2A6 and CYP2A13. encyclopedia.pub In vitro cocktail assays are a common method for efficiently screening compound-mediated inhibition of major human CYP enzymes. nih.gov

Receptor Binding and Modulation Studies (In Vitro and In Silico)

The interaction of this compound with specific receptors is another area of interest for its potential therapeutic effects.

Cannabinoid Receptor Subtype 2 (CB2) Binding Affinity and Selectivity

The Cannabinoid Receptor Subtype 2 (CB2) is primarily expressed in immune cells and is a target for anti-inflammatory and immunomodulatory therapies. windows.net Currently, there is no published data from in vitro or in silico studies detailing the binding affinity and selectivity of this compound for the CB2 receptor. Studies on other nutraceutical ingredients have demonstrated varying degrees of CB2 receptor binding, highlighting the diversity of compounds that can interact with this receptor. longdom.org

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The thiophene scaffold is a key structural motif in the design of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR). While direct inhibitory studies on this compound are not extensively documented, research into structurally related thiophene-carboxamide derivatives demonstrates significant potential for this chemical class as EGFR inhibitors.

A study focused on selenides of substituted thiophene-3-carboxamide (B1338676) derivatives identified compounds with potent antiproliferative action linked to EGFR kinase inhibition. nih.gov One of the lead compounds from this series displayed an impressive EGFR kinase inhibitory concentration (IC50) value of 94.44 ± 2.22 nM. nih.gov Further research into compounds based on a thieno[2,3-d] nih.govresearchgate.netnih.govtriazine scaffold, which also incorporates the thiophene core, yielded a dual EGFR/HER2 inhibitor with IC50 values of 0.47 nM and 0.14 nM, respectively. mdpi.com These findings underscore the thiophene ring's utility as a pharmacophore for developing potent EGFR inhibitors. nih.govmdpi.com Molecular docking studies often accompany these in vitro assays to elucidate the binding interactions within the ATP-binding site of the EGFR kinase domain. nih.gov

| Compound Class | Target Kinase | IC50 Value (nM) | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide selenide (B1212193) derivative | EGFR | 94.44 ± 2.22 | nih.gov |

| Thieno[2,3-d] nih.govresearchgate.netnih.govtriazine derivative (Compound 21a) | EGFR | 0.47 | mdpi.com |

| HER2 | 0.14 |

Muscarinic Receptor Radioligand-Binding Assays

G-protein-coupled muscarinic acetylcholine (B1216132) receptors (mAChRs), with five subtypes (M1-M5), are significant drug targets. nih.govresearchgate.net Radioligand-binding assays are the standard in vitro method to determine the affinity (Ki) and selectivity of compounds for these receptor subtypes. nih.govresearchgate.net However, a review of available scientific literature indicates a lack of specific studies investigating the interaction of this compound with any of the five muscarinic receptor subtypes through such assays. While other carboxylic acids have been explored as allosteric modulators of muscarinic receptors, direct data for this specific thiophene derivative is not currently available. researchgate.net

Other Receptor Interactions and Binding Kinetics

Beyond EGFR, the thiophene-2-carboxamide scaffold has been investigated for its interaction with other receptor systems. Notably, derivatives of benzo[b]thiophene-2-carboxamides have been identified as novel opioid receptor agonists. tmu.edu.tw In silico and in vitro studies revealed that a lead compound from this series activates the mu-opioid receptor through both cAMP and β-arrestin-2 pathways, while also interacting with delta-opioid receptors. tmu.edu.tw

Computational methods, such as molecular docking, are frequently employed to predict the binding kinetics and interactions of thiophene derivatives with various biological targets. nih.gov These in silico studies help to rationalize observed biological activities and guide the design of more potent and selective molecules. For instance, docking studies have been used to assess the binding affinity of thiophene-2-carboxamide derivatives against targets like the S. aureus tyrosyl-tRNA synthetase protein, revealing binding energies that correlate with their antimicrobial activity. researchgate.netnih.gov

Antiproliferative and Antimicrobial Activities (In Vitro)

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., A549, HepG2, MCF-7)

The antiproliferative potential of the thiophene-carboxamide structure has been evaluated against several human cancer cell lines. While specific data for this compound is limited, studies on closely related analogs provide insight into the scaffold's activity. A series of novel thiophene-3-carboxamide selenide derivatives were tested for their cytotoxic effects against human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines. nih.gov Several of these compounds exhibited potent antiproliferative activity, with the most active derivative showing IC50 values below 9 μM across the tested cell lines, and a value as low as 3.20 ± 0.12 μM against HCT116. nih.gov The selection of A549, MCF-7, and HepG2 cell lines is common in such studies due to their known overexpression of receptors like EGFR, making them relevant models for testing targeted inhibitors. nih.govrsc.org

| Compound Class | Cell Line | Cancer Type | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| Thiophene-3-carboxamide selenide derivative (Compound 16e) | A549 | Lung | < 9 | nih.gov |

| MCF-7 | Breast | < 9 | ||

| HCT116 | Colon | 3.20 ± 0.12 |

Antitubercular Activity against Mycobacterium tuberculosis

The development of new antitubercular agents is critical due to rising drug resistance. The core structures of furan-2-carboxylic acid and indole-2-carboxamides, which are structurally analogous to thiophene-2-carboxylic acid, have shown significant promise. A series of 5-nitrofuran-triazole conjugates were screened for activity against Mycobacterium tuberculosis H37Rv, with one compound demonstrating a potent Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Similarly, research into furan-2-carboxylic acid derivatives as inhibitors of the essential mycobacterial enzyme MbtI identified a lead compound with a MIC99 value of 125 µM against M. bovis BCG. mdpi.com Furthermore, indole-2-carboxamide derivatives that inhibit the essential MmpL3 transporter have shown potent pan-mycobacterial activity, with MIC values against M. tuberculosis as low as 0.0039 to 0.625 μg/mL for the most active compounds. nih.gov These findings highlight the potential of the broader class of 5-membered heterocyclic carboxamides, including this compound, as a foundation for novel antitubercular drug discovery.

| Compound Class | Mycobacterial Strain | MIC Value | Reference |

|---|---|---|---|

| 5-Nitrofuran-triazole conjugate (Compound 8e) | M. tuberculosis H37Rv | 0.25 µg/mL | nih.gov |

| Indole-2-carboxamide derivative (Compound 25) | M. tuberculosis | 0.0039-0.625 µg/mL | nih.gov |

| Furan-2-carboxylic acid derivative (Compound IV) | M. bovis BCG | 125 µM (MIC99) | mdpi.com |

Applications in Materials Science, Catalysis, and Coordination Chemistry

Role as Ligands in Coordination Chemistry

The presence of both a carboxylic acid and a carbamoyl (B1232498) (amide) group on the thiophene (B33073) backbone makes 5-Carbamoylthiophene-2-carboxylic acid a bifunctional organic linker. These functional groups can act as coordination sites, enabling the formation of diverse and complex supramolecular structures.

The synthesis of metal complexes utilizing thiophene-based ligands is a well-established area of research. For instance, novel mixed ligand complexes containing thiophene-2-carboxylic acid and other organic molecules have been successfully synthesized and characterized. researchgate.net In these complexes, the thiophene-2-carboxylate typically coordinates to the metal center through its carboxylate oxygen in a monodentate fashion. researchgate.net By extension, it is anticipated that this compound would coordinate similarly, with the carbamoyl group potentially participating in further coordination or hydrogen bonding interactions, leading to more complex and robust structures.

The synthesis of such complexes often involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system, sometimes under solvothermal conditions to promote crystallization. The choice of metal ion and reaction conditions can significantly influence the final structure and properties of the resulting complex. While specific research on this compound is limited, studies on analogous thiophene-dicarboxylic acids have demonstrated the formation of stable metal-organic frameworks (MOFs) with various metal ions. researchgate.net

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline structures formed by the self-assembly of metal ions or clusters with organic ligands. The bifunctional nature of this compound makes it an excellent candidate for the construction of such materials. Research on related thiophene-based ligands has shown that they can act as building blocks for one-, two-, and three-dimensional coordination polymers. The final architecture of these materials is dependent on the coordination geometry of the metal ion and the presence of any ancillary ligands.

For example, thiophene-2,5-dicarboxylic acid has been used to synthesize a variety of coordination polymers with different dimensionalities and porosities. nih.gov The resulting frameworks can exhibit interesting properties, such as high surface areas and tunable pore sizes, which are crucial for applications in gas storage and separation. It is conceivable that the introduction of the carbamoyl group in this compound could lead to MOFs with enhanced functionality, potentially through increased hydrogen bonding interactions within the framework, leading to improved stability and selectivity.

The characterization of metal complexes derived from this compound would rely on a suite of advanced analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these compounds, revealing bond lengths, bond angles, and the coordination environment of the metal center. researchgate.net

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The IR spectra of the complexes would show characteristic shifts in the vibrational frequencies of the carboxylate and carbamoyl groups upon coordination. researchgate.net For instance, the stretching frequency of the C=O bond in the carboxylic acid group would be expected to shift to a lower wavenumber upon deprotonation and coordination to a metal ion.

Other spectroscopic techniques such as UV-Vis spectroscopy can provide information about the electronic transitions within the complex, which can be useful for understanding its photophysical properties. researchgate.net Thermal analysis techniques, like thermogravimetric analysis (TGA), are employed to assess the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules. researchgate.net

Catalytic Applications of Derived Metal Complexes

Metal complexes derived from functionalized thiophene ligands are of growing interest for their potential catalytic applications. The electronic properties of the thiophene ring, combined with the coordinating ability of the functional groups, can be tuned to create active and selective catalysts for a variety of chemical transformations.

One of the most promising areas of application for these metal complexes is in electrocatalysis, particularly for important reactions like water oxidation. The development of efficient and robust water oxidation catalysts is a key challenge in the field of artificial photosynthesis and renewable energy. While direct studies on this compound complexes for water oxidation are not yet prevalent, research on related systems provides valuable insights. For example, cobalt polyoxometalates have been identified as active electrocatalysts for water oxidation, where the cobalt centers are the active sites. It is plausible that cobalt complexes of this compound could exhibit similar catalytic activity. The ligand could play a crucial role in stabilizing the metal center in various oxidation states and facilitating the electron transfer processes required for catalysis.

Beyond electrocatalysis, metal complexes and MOFs derived from this compound could find applications in both homogeneous and heterogeneous catalysis. The well-defined and tunable porous structures of MOFs make them particularly attractive as heterogeneous catalysts. The pores can act as "nanoreactors," providing a confined environment for catalytic reactions and enabling size- and shape-selective catalysis. Functional groups within the pores, such as the carbamoyl group of the ligand, could also participate in catalysis by acting as basic or hydrogen-bonding sites.

Development of Advanced Materials

The unique molecular architecture of this compound, featuring a thiophene ring functionalized with both a carboxylic acid and a carbamoyl (amide) group, makes it a promising building block for the development of advanced materials. These functional groups provide sites for polymerization and coordination with metal ions, enabling its integration into a variety of material types with tailored properties. While direct research on this compound in some of these areas is emerging, the extensive studies on analogous thiophene derivatives provide a strong basis for its potential applications in functional polymers, luminescent and magnetic materials, and selective sensors.

Integration into Functional Polymers and Composites

The bifunctional nature of this compound allows it to be incorporated into polymer chains through condensation polymerization. The carboxylic acid group can react with diols or diamines to form polyesters or polyamides, respectively. The presence of the thiophene ring in the polymer backbone is known to impart desirable properties such as thermal stability and conductivity, as seen in other thiophene-based polymers. nih.gov

Furthermore, the carbamoyl group can engage in hydrogen bonding, which can significantly influence the morphology and mechanical properties of the resulting polymers and composites. These hydrogen bonds can act as physical crosslinks, enhancing the strength and rigidity of the material. While specific examples of polymers synthesized directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its utility in creating novel functional materials. For instance, polyesters derived from similar bio-based monomers like 2,5-thiophenedicarboxylic acid have shown promise as high-performance materials for packaging. mdpi.com

The potential for creating functional composites also exists. The compound can be used as a surface modifier for fillers or as a component in the matrix of a composite material. The polar functional groups would promote adhesion between the filler and the polymer matrix, leading to enhanced mechanical performance.

Exploration in Luminescent and Magnetic Materials

Thiophene derivatives are well-regarded for their photoluminescent properties and their ability to act as "antenna" ligands for sensitizing the luminescence of lanthanide ions. acs.org The extended π-system of the thiophene ring can efficiently absorb energy and transfer it to a metal center, which then emits light. The substitution with carboxylic acid and carbamoyl groups in this compound provides ideal coordination sites for metal ions, making it a candidate for the construction of luminescent coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov

Research on similar amide-thiophene-derived ligands has shown that they can be used to construct luminescent coordination polymers that are effective sensors. For example, three one-dimensional zinc(II) coordination polymers were synthesized using a new amide-thiophene-derived bis-pyridyl ligand, which demonstrated ultrasensitive luminescent sensing for Hg(II) ions and purines in an aqueous environment. rsc.org The luminescence of such materials can be influenced by the nature of the metal ion and the specific coordination environment.

Regarding magnetic materials, the arrangement of metal ions within a coordination polymer or MOF can lead to interesting magnetic properties. mdpi.com While there is no specific data on the magnetic properties of materials derived from this compound, the study of metal complexes with similar ligands is an active area of research. The nature of the ligand and its coordination to metal centers can influence the magnetic exchange interactions between the metal ions, potentially leading to materials with properties like antiferromagnetism or ferromagnetism. dalalinstitute.com

Table 1: Luminescent Properties of a Coordination Polymer with an Amide-Thiophene-Derived Ligand

| Property | Value | Reference |

| Ligand | N,N′-bis(4-pyridine formamide)-3,4-thiophene | rsc.org |

| Metal Ion | Zn(II) | rsc.org |

| Emission Maximum | Varies with analyte | rsc.org |

| Sensing Application | Hg(II), Adenine, Guanine | rsc.org |

Utilization in Selective Sensing Applications

The combination of a thiophene ring and chelating functional groups in this compound makes it a promising candidate for the development of selective chemosensors. Thiophene-based chemosensors have been extensively studied for the detection of various analytes, including metal ions and organic molecules. nih.gov The sensing mechanism often relies on changes in the photophysical properties of the sensor molecule, such as fluorescence quenching or enhancement, upon binding to the target analyte.

Coordination polymers and MOFs constructed from ligands like this compound can offer a platform for highly sensitive and selective sensing. The porous structure of MOFs can allow for the selective binding of analytes based on size and chemical affinity. The functional groups within the pores, such as the carbamoyl group, can provide specific interaction sites for the target molecule.

For instance, a series of thiophene-2-carboxylic acid hydrazide-based chemosensors have been developed for the detection of Cu²⁺ and Cd²⁺ ions. nih.gov The interaction of the metal ions with the sensor molecules resulted in a visible color change and a shift in the UV-Vis absorption spectrum. This demonstrates the potential of incorporating specific functional groups onto the thiophene ring to tune the selectivity and sensitivity of the sensor.

Table 2: Examples of Thiophene-Based Chemosensors and their Target Analytes

| Chemosensor Type | Target Analyte | Detection Method | Reference |

| Thiophene-2-carboxylic acid hydrazide derivative | Cu²⁺, Cd²⁺ | Colorimetric and UV-Vis | nih.gov |

| Polythiophene-based fluorescent chemosensor | Pb²⁺, Hg²⁺ | Fluorescence Quenching | nih.gov |

| Phenanthroline-thiophene based chemosensor | Zn²⁺ | UV-Vis and Fluorescence | nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。